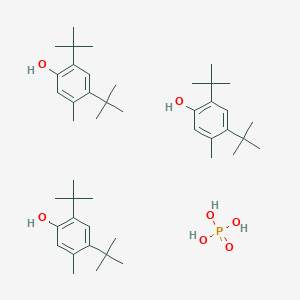
2,4-Ditert-butyl-5-methylphenol;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Ditert-butyl-5-methylphenol;phosphoric acid is a compound that combines the properties of both 2,4-Ditert-butyl-5-methylphenol and phosphoric acid. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Ditert-butyl-5-methylphenol typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction.
Phosphoric acid can be prepared through the hydration of phosphorus pentoxide. This process involves the reaction of phosphorus pentoxide with water, producing phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of 2,4-Ditert-butyl-5-methylphenol involves large-scale alkylation processes, often using continuous flow reactors to ensure consistent product quality. Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock to produce phosphoric acid and gypsum as a byproduct.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Ditert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Phosphoric acid participates in:
Acid-Base Reactions: It acts as a proton donor in reactions with bases.
Esterification: Reacts with alcohols to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed.
Major Products Formed
Oxidation: Quinones are major products.
Reduction: Phenols are regenerated.
Substitution: Various substituted phenols are formed.
Applications De Recherche Scientifique
2,4-Ditert-butyl-5-methylphenol;phosphoric acid has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry.
Biology: Acts as an antioxidant in biological studies.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized as an additive in lubricants and fuels to prevent oxidation.
Mécanisme D'action
The mechanism of action of 2,4-Ditert-butyl-5-methylphenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. Phosphoric acid acts by donating protons in acid-base reactions, facilitating various biochemical and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylated Hydroxytoluene (BHT): Similar antioxidant properties.
Butylated Hydroxyanisole (BHA): Another antioxidant with similar applications.
Tert-Butylhydroquinone (TBHQ): Used as a preservative with antioxidant properties.
Uniqueness
2,4-Ditert-butyl-5-methylphenol;phosphoric acid is unique due to its combined properties of phenolic antioxidants and the acidic nature of phosphoric acid, making it versatile in various applications.
Propriétés
Numéro CAS |
185034-22-4 |
|---|---|
Formule moléculaire |
C45H75O7P |
Poids moléculaire |
759.0 g/mol |
Nom IUPAC |
2,4-ditert-butyl-5-methylphenol;phosphoric acid |
InChI |
InChI=1S/3C15H24O.H3O4P/c3*1-10-8-13(16)12(15(5,6)7)9-11(10)14(2,3)4;1-5(2,3)4/h3*8-9,16H,1-7H3;(H3,1,2,3,4) |
Clé InChI |
DOUADBOMKDYARQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.CC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Morpholin-4-yl)-2-phenyl-3-[(propan-2-yl)oxy]-1H-phenalen-1-one](/img/structure/B14273557.png)
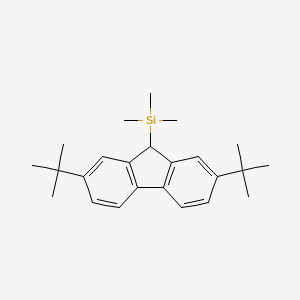
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)



![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
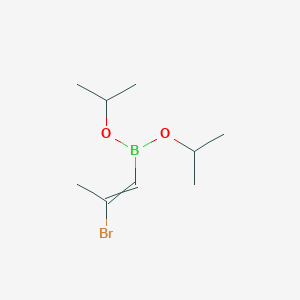

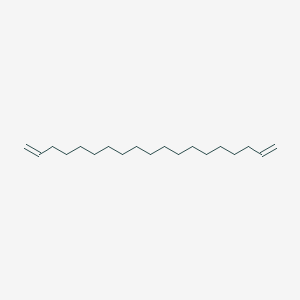
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
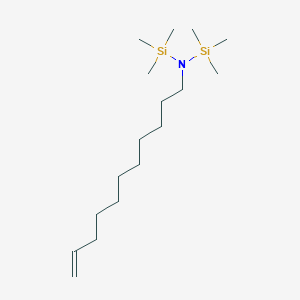
![3-[3-(3-tert-Butoxypropoxy)propoxy]propan-1-ol](/img/structure/B14273665.png)
